molecular formula C19H19NO4 B11279751 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11279751
M. Wt: 325.4 g/mol
InChI Key: OTRKQPNJOAIAHW-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a carboxamide group attached to a benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-ethoxy-2-methyl-1-benzofuran-3-carboxamide: Lacks the methoxyphenyl group.

    N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide: Lacks the ethoxy group.

    5-ethoxy-N-(2-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the methyl group.

Uniqueness

5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to the presence of all three functional groups (ethoxy, methoxyphenyl, and carboxamide) attached to the benzofuran core. This unique combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethoxy-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C19H19NO4/c1-4-23-13-9-10-16-14(11-13)18(12(2)24-16)19(21)20-15-7-5-6-8-17(15)22-3/h5-11H,4H2,1-3H3,(H,20,21)

InChI Key

OTRKQPNJOAIAHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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